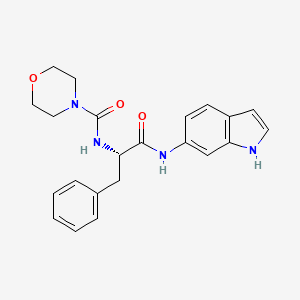![molecular formula C11H11N7O2S B10988823 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10988823.png)
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core and a thiadiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Thiadiazole Moiety: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the triazolopyridazine core with the thiadiazole moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new biochemical tools.
Medicine
In medicinal chemistry, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent in preliminary studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The thiadiazole moiety can interact with various biological pathways, modulating their function. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H11N7O2S |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N7O2S/c1-20-10-5-3-8-15-14-7(18(8)17-10)2-4-9(19)13-11-16-12-6-21-11/h3,5-6H,2,4H2,1H3,(H,13,16,19) |
InChI Key |
XJPXNKBWOQNAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=NN=CS3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![1-(4-Methoxybenzyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10988757.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10988762.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B10988774.png)
![methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10988775.png)
![3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B10988779.png)
![6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10988780.png)
![N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10988794.png)
![N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide](/img/structure/B10988799.png)
![2'-butyl-N-(4-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10988800.png)
![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10988802.png)
